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Compound of Interest

Compound Name: 2-Aminobiphenyl hydrochloride

Cat. No.: B1276960

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
aminobiphenyl hydrochloride, a compound of interest in synthetic chemistry and drug
development. Due to the limited availability of direct spectroscopic data for the hydrochloride
salt, this document presents the detailed spectral information for the free base, 2-
aminobiphenyl, and describes the anticipated spectral changes upon its conversion to the
hydrochloride salt. This approach provides a robust predictive framework for the
characterization of 2-aminobiphenyl hydrochloride.

Chemical Structure and Properties

2-Aminobiphenyl is an organic compound consisting of a biphenyl backbone with an amine
substituent at the 2-position. The hydrochloride salt is formed by the reaction of the basic
amine group with hydrochloric acid.

Property Value
Chemical Formula C12H12CIN
Molecular Weight 205.69 g/mol
CAS Number 2113-58-8

Colorless or purplish crystals (for the free base)

[1]

Appearance
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Spectroscopic Data

The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data for 2-aminobiphenyl. The expected modifications for the hydrochloride
salt are also discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The
following tables summarize the *H and 3C NMR data for 2-aminobiphenyl.

Table 1: *H NMR Spectroscopic Data for 2-Aminobiphenyl

Chemical Shift o . .
Multiplicity Integration Assignment
(ppm)
7.49 - 7.40 m 4H Aromatic Protons
7.38-7.30 m 1H Aromatic Proton
7.20-7.10 m 2H Aromatic Protons
6.89-6.76 m 2H Aromatic Protons
4.08 brs 2H -NH:2

Solvent: CDCIz

Table 2: 13C NMR Spectroscopic Data for 2-Aminobiphenyl
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Chemical Shift (ppm) Assighment
143.0 C-N

139.4 Quaternary C
130.5 Aromatic CH
129.1 Aromatic CH
128.8 Aromatic CH
128.5 Aromatic CH
128.0 Aromatic CH
127.2 Aromatic CH
119.0 Aromatic CH
115.9 Aromatic CH

Solvent: CDCls
Expected Changes for 2-Aminobiphenyl Hydrochloride:

Upon formation of the hydrochloride salt, the amine group is protonated to form an ammonium
group (-NHs™*). This protonation induces significant changes in the NMR spectrum:

e 1H NMR: The protons on the nitrogen will appear as a broad signal, typically shifted
downfield from the free amine. The chemical shifts of the aromatic protons, particularly those
on the same ring as the ammonium group, are also expected to shift downfield due to the
electron-withdrawing effect of the -NHs* group. The N-H protons are exchangeable with
D20, leading to the disappearance of their signal upon addition of a small amount of D20 to
the NMR sample.[2][3]

e 13C NMR: The carbon atom attached to the nitrogen (C-N) will experience a downfield shift
due to the increased electron-withdrawing nature of the ammonium group compared to the
amine group. Other carbons in the aromatic rings may also show slight shifts.

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: IR Spectroscopic Data for 2-Aminobiphenyl

Wavenumber (cm~12) Intensity Assignment
N-H Stretch (asymmetric and
3450, 3350 Strong, Sharp )
symmetric)
3060 - 3020 Medium Aromatic C-H Stretch
1620 Strong N-H Bend (Scissoring)
1580, 1480 Medium to Strong Aromatic C=C Stretch
Aromatic C-H Bend (out-of-
770, 740 Strong

plane)

Expected Changes for 2-Aminobiphenyl Hydrochloride:

The conversion of the amine to its hydrochloride salt results in characteristic changes in the IR

spectrum:

e The sharp N-H stretching bands of the primary amine will be replaced by a very broad and

strong absorption band for the -NHs* group, typically in the range of 3000-2500 cm~1.[4][5]

This broadness is due to hydrogen bonding.

e Anew band, or set of bands, corresponding to the N-H bending (deformation) of the -NHs*

group will appear in the 1600-1500 cm~1 region.[4][6]

e The aromatic C-H and C=C stretching and bending vibrations are expected to be largely

unaffected, although minor shifts may occur.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments.

Table 4. Mass Spectrometry Data for 2-Aminobiphenyl
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miz Relative Intensity Assighment

169 High [M]* (Molecular lon)
168 Moderate [M-H]*

167 Moderate [M-2H]*

141 Low [M-C2Hz]*

115 Low [M-CaHa]*

Expected Changes for 2-Aminobiphenyl Hydrochloride:

The mass spectrum of 2-aminobiphenyl hydrochloride can be obtained using various

ionization techniques.

o Electron lonization (El): In EI-MS, the hydrochloride salt will likely decompose to the free
amine in the hot inlet. Therefore, the resulting spectrum is expected to be identical to that of
2-aminobiphenyl, showing a molecular ion peak at m/z 169.

o Electrospray lonization (ESI): ESI is a softer ionization technique suitable for salts. In
positive ion mode ESI-MS, the spectrum would be expected to show a prominent peak at
m/z 170, corresponding to the protonated free amine [C12H11N + H]*.

o Fast Atom Bombardment (FAB): FAB-MS of amine hydrochlorides can sometimes show
cluster ions of the type [n(M-HCI) + H]*, where M is the amine molecule.[7]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data.

NMR Spectroscopy

¢ Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker, Varian) with a field
strength of 300 MHz or higher.

o Sample Preparation: For *H and 3C NMR, the sample is typically dissolved in a deuterated
solvent such as chloroform-d (CDCIs) or dimethyl sulfoxide-de (DMSO-de). For the
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hydrochloride salt, a more polar solvent like DMSO-de or methanol-d« may be required for
sufficient solubility.

Data Acquisition: Standard pulse sequences are used for 1H and 3C NMR. For H NMR, a
sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For 13C NMR,
a larger number of scans is typically required due to the low natural abundance of the 3C
isotope.

IR Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total
Reflectance (ATR) accessory, or by preparing a KBr pellet. For solution-state IR, the sample
is dissolved in a suitable solvent that has minimal absorption in the regions of interest (e.g.,
chloroform).

Data Acquisition: A background spectrum is first collected. Then, the sample spectrum is
recorded, typically over the range of 4000-400 cm™1.

Mass Spectrometry

Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g.,
El, ESI, FAB).

Sample Preparation: For EI-MS, the sample is introduced into the instrument, often via a
direct insertion probe or a gas chromatograph. For ESI-MS, the sample is dissolved in a
suitable solvent (e.g., methanol, acetonitrile) and infused into the ion source.

Data Acquisition: The mass spectrum is acquired over a specific mass range, and the
relative abundances of the ions are recorded.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of 2-

aminobiphenyl hydrochloride.
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Caption: Workflow for the spectroscopic analysis of 2-aminobiphenyl hydrochloride.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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